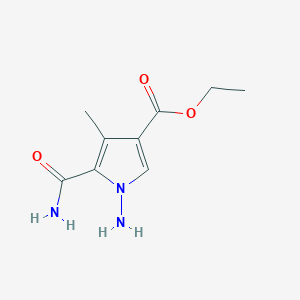
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester is a heterocyclic organic compound It contains a pyrrole ring substituted with amino, aminocarbonyl, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable pyrrole derivative, the introduction of amino and aminocarbonyl groups can be achieved through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrrole derivatives.
Scientific Research Applications
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It finds applications in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
1-amino-5-methyltetrazole: This compound is structurally similar but contains a tetrazole ring instead of a pyrrole ring.
1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one: Another similar compound with a pyrimidine ring and different substituents.
Uniqueness
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
ethyl 1-amino-5-carbamoyl-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-9(14)6-4-12(11)7(5(6)2)8(10)13/h4H,3,11H2,1-2H3,(H2,10,13) |
InChI Key |
ZNGQRQDZCDJQJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


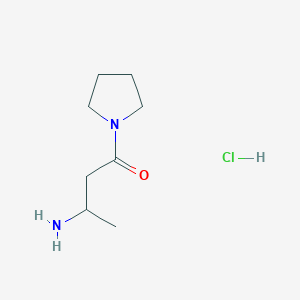

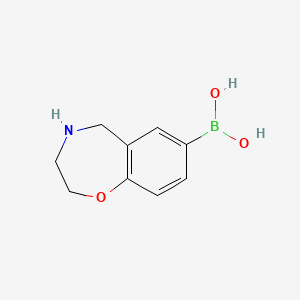
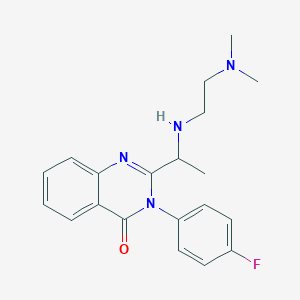
![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)


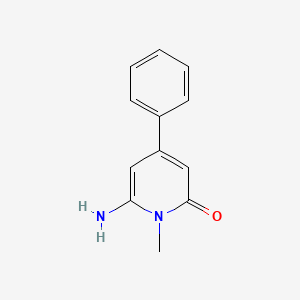
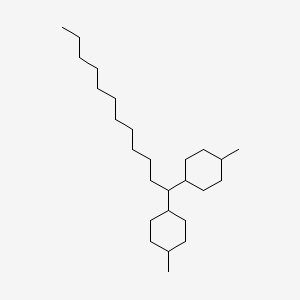
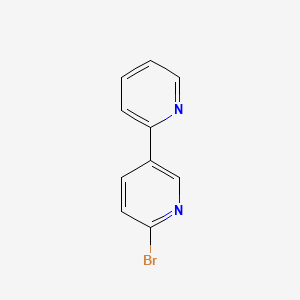
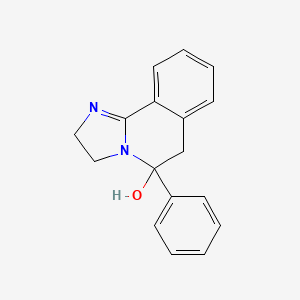
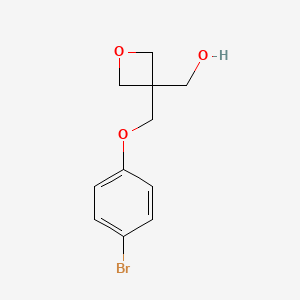
![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
